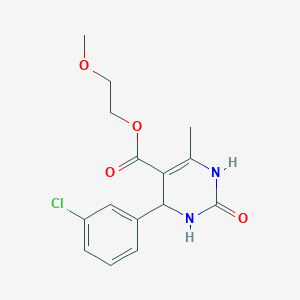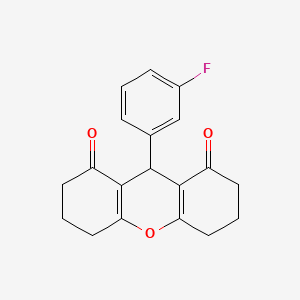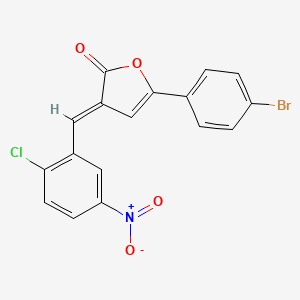![molecular formula C20H17N3O3 B5242716 N-{2-Furan-2-yl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide CAS No. 324562-01-8](/img/structure/B5242716.png)
N-{2-Furan-2-yl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The IS1 compound, also known as Insertion Sequence 1, is a small transposable element found in the chromosomes of various enterobacteria. It is one of the smallest insertion elements known and is a member of a class of elements that includes IS10, IS50, and IS903. These elements are often found in pairs flanking a nontransposable DNA segment, promoting the transposition of the entire structure. IS1 is unique in its ability to insert itself into different locations within the genome, thereby playing a significant role in genetic variation and evolution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of IS1 involves the isolation and amplification of the DNA sequence from bacterial chromosomes. This can be achieved through polymerase chain reaction (PCR) techniques using specific primers that target the IS1 sequence. The amplified product is then purified and can be inserted into plasmid vectors for further study.
Industrial Production Methods: In an industrial setting, the production of IS1 can be scaled up using fermentation processes involving Escherichia coli clones. These clones are engineered to produce high yields of plasmid DNA containing the IS1 sequence. The fermentation process involves a fed-batch system in a chemically defined medium, followed by plasmid amplification and purification .
Chemical Reactions Analysis
Types of Reactions: IS1 undergoes several types of genetic recombination reactions, including:
Transposition: The movement of the IS1 element from one location to another within the genome.
Insertion: The integration of IS1 into a new genomic site, often disrupting the function of the target gene.
Excision: The removal of IS1 from its original location, which can restore the function of the disrupted gene.
Common Reagents and Conditions:
Enzymes: Transposase enzymes are crucial for the transposition process, catalyzing the cutting and joining of DNA strands.
Reaction Conditions: Optimal conditions for transposition include the presence of magnesium ions and a suitable buffer system to maintain the stability of the DNA and enzymes.
Major Products Formed:
Insertion Mutants: Genomic regions with inserted IS1 elements, leading to gene disruption or altered gene expression.
Excision Products: Restored genomic regions after the removal of IS1, potentially reverting to the original gene function.
Scientific Research Applications
IS1 has a wide range of applications in scientific research, including:
Genetic Studies: Used as a tool for mutagenesis to study gene function and regulation.
Biotechnology: Employed in the development of DNA vaccines and gene therapy vectors.
Medicine: Investigated for its role in antibiotic resistance and pathogenicity in bacteria.
Industry: Utilized in the production of recombinant proteins and plasmid DNA for various applications.
Mechanism of Action
The mechanism of action of IS1 involves the transposition process, which is mediated by the transposase enzyme. The transposase recognizes specific sequences at the ends of the IS1 element and catalyzes the cutting and joining of DNA strands. This allows IS1 to insert itself into new genomic locations, thereby altering the genetic landscape. The molecular targets of IS1 include various genes within the bacterial genome, and its insertion can lead to gene disruption, altered gene expression, and increased genetic diversity .
Comparison with Similar Compounds
IS10: Another small insertion sequence with similar transposition mechanisms.
IS50: Known for its role in the transposition of the Tn5 transposon.
IS903: Shares structural similarities with IS1 but has different target site preferences.
Properties
CAS No. |
324562-01-8 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H17N3O3/c24-19(16-7-2-1-3-8-16)23-18(12-17-9-5-11-26-17)20(25)22-14-15-6-4-10-21-13-15/h1-13H,14H2,(H,22,25)(H,23,24)/b18-12+ |
InChI Key |
ANTQNDKESCDJPE-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CN=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5242645.png)
![1-cyclopentyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5242660.png)
![[6-(Propylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone](/img/structure/B5242662.png)
![4-(3,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5242664.png)
![2,2,2-trichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B5242667.png)
![4-{[2-(phenoxymethyl)-4-morpholinyl]carbonyl}-1(2H)-phthalazinone](/img/structure/B5242684.png)
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5242686.png)

![N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5242704.png)
![N,N-diethyl-4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B5242709.png)

![4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5242732.png)
![Methyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride](/img/structure/B5242733.png)

